![molecular formula C17H19N3O2S B259000 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes. In addition to PKC, this compound 31-8220 has also been found to inhibit other kinases, including c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound 31-8220 has also been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines. In addition, this compound 31-8220 has been found to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. This compound 31-8220 has also been shown to have a long half-life, which makes it suitable for use in in vivo experiments. However, one of the limitations of this compound 31-8220 is its lack of selectivity for PKC isoforms. It has been found to inhibit all PKC isoforms, which may limit its use in studying the specific functions of individual isoforms.
Orientations Futures
There are several future directions for the study of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220. One area of research is the development of more selective PKC inhibitors that can target specific isoforms. This would allow for the study of the specific functions of individual PKC isoforms. Another area of research is the study of the neuroprotective effects of this compound 31-8220 in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound 31-8220 as a therapeutic agent for cancer and autoimmune diseases should be further explored.
Méthodes De Synthèse
The synthesis of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 involves the reaction of 5-methoxy-1,2-dimethylindole-3-acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-aminothiazole to yield this compound 31-8220. The overall yield of this synthesis is around 30%.
Applications De Recherche Scientifique
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that is involved in a wide range of cellular processes. PKC is known to play a role in the regulation of cell growth, differentiation, and apoptosis. This compound 31-8220 has been shown to inhibit the activity of PKC in various cell types, including neuronal cells, cancer cells, and immune cells.
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(5-methoxy-1,2-dimethylindol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone |
InChI |
InChI=1S/C17H19N3O2S/c1-10-9-23-17(19-10)18-8-15(21)16-11(2)20(3)14-6-5-12(22-4)7-13(14)16/h5-7,9H,8H2,1-4H3,(H,18,19) |
Clé InChI |
GYRROBSBRVCYNP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NCC(=O)C2=C(N(C3=C2C=C(C=C3)OC)C)C |
SMILES canonique |
CC1=CSC(=N1)NCC(=O)C2=C(N(C3=C2C=C(C=C3)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
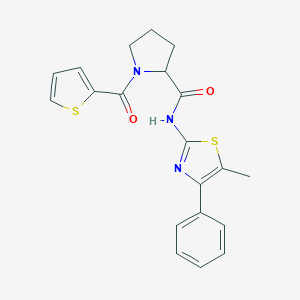
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
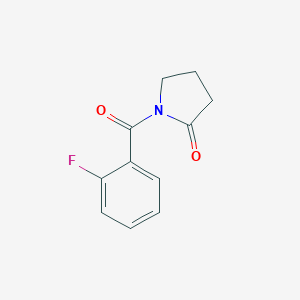
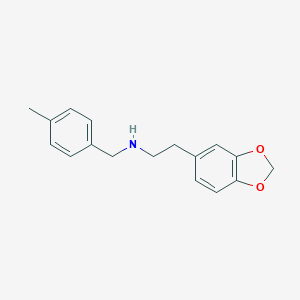
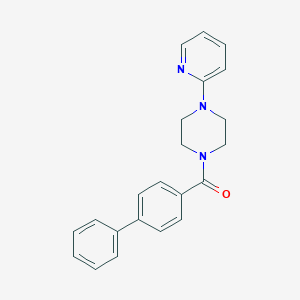
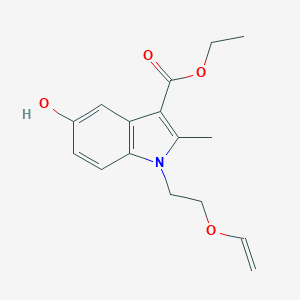
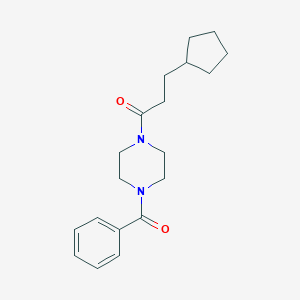
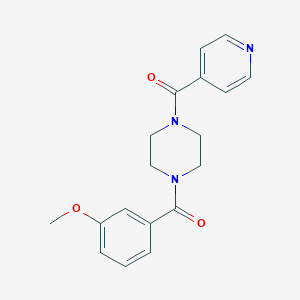
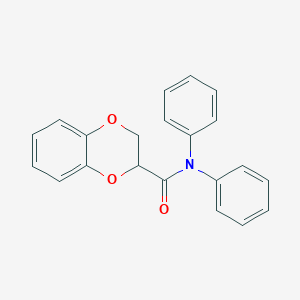
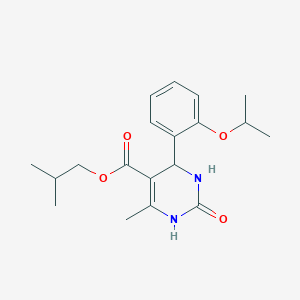
![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B258945.png)